molecular formula C13H18ClNO3 B7960559 Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B7960559
M. Wt: 271.74 g/mol
InChI Key: XGYSLBMYVFKJOS-DHXVBOOMSA-N
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Description

Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a complex organic compound. Characterized by its specific stereochemistry, this compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is synthesized through a series of carefully controlled chemical reactions. The synthetic process usually begins with the preparation of intermediate compounds, which are then subjected to stereoselective synthesis to achieve the desired configuration.

A typical synthetic route may involve:

  • Formation of Pyrrolidine Ring: : This can be achieved through a reaction between a ketone and an amine, under specific conditions to form the pyrrolidine ring.

  • Addition of Methoxyphenyl Group: : Utilizing Friedel-Crafts alkylation, the 2-methoxyphenyl group is introduced to the pyrrolidine ring.

  • Esterification: : The final step involves esterifying the compound to form the carboxylate ester, which is then converted into its hydrochloride salt for stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis techniques. These methods may include continuous flow reactors and advanced purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents to form different oxides or ketones.

  • Reduction: : Using reducing agents to potentially convert it into different alcohols or amines.

  • Substitution: : Engaging in nucleophilic substitution reactions where functional groups can be exchanged.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents might include potassium permanganate or chromium trioxide.

  • Reduction: : Typical reducing agents could be lithium aluminium hydride or sodium borohydride.

  • Substitution: : Nucleophiles like hydroxide ions or ammonia can be used under mild conditions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions. For instance, oxidation may yield a ketone derivative, while reduction might produce a simpler alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride serves as a chiral building block for synthesizing complex molecules. Its well-defined stereochemistry makes it a valuable component in asymmetric synthesis.

Biology

In biological research, this compound is often studied for its potential interactions with various biological targets. It can act as a ligand in binding studies, helping to understand receptor-ligand interactions at a molecular level.

Medicine

Medically, this compound is being explored for its therapeutic potential. It may have applications in developing new drugs or as a model compound for studying disease mechanisms.

Industry

Industrial applications include its use in the synthesis of advanced materials and as a precursor for other valuable chemical compounds.

Mechanism of Action

The precise mechanism of action for Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where it can influence biological pathways. By binding to these targets, the compound can modulate their activity, leading to various downstream effects.

Comparison with Similar Compounds

Unique Characteristics

Compared to other similar compounds, Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride stands out due to its specific stereochemical configuration, which can result in unique biological activity and chemical reactivity.

List of Similar Compounds

  • Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

  • Ethyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

  • Methyl (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Each of these compounds shares a similar core structure but differs in stereochemistry or substituents, leading to varied properties and applications.

Properties

IUPAC Name

methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)17-2;/h3-6,10-11,14H,7-8H2,1-2H3;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYSLBMYVFKJOS-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCC2C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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